molecular formula C11H12F3N B13207352 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

Cat. No.: B13207352
M. Wt: 215.21 g/mol
InChI Key: CCPKMQOTBMRRLS-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na).

    Coupling with Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the cyclopropane amine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogenating agents, nucleophiles (e.g., NaOH, KCN)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, nitriles

Scientific Research Applications

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

Uniqueness

2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the cyclopropane ring imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2

InChI Key

CCPKMQOTBMRRLS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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